Aluminum oxide

描述

This compound has a chemical formula Al2O3. It is amphoteric in nature, and is used in various chemical, industrial and commercial applications. It is considered an indirect additive used in food contact substances by the FDA.

An oxide of aluminum, occurring in nature as various minerals such as bauxite, corundum, etc. It is used as an adsorbent, desiccating agent, and catalyst, and in the manufacture of dental cements and refractories.

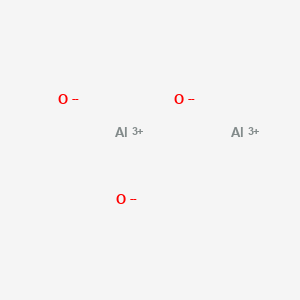

Structure

2D Structure

属性

IUPAC Name |

dialuminum;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEYBMLMFCGWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O3 | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aluminium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052791 | |

| Record name | Aluminum (II) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.961 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum oxide is a white odorless crystalline powder. Water insoluble. Properties (both physical and chemical) vary according to the method of preparation; different methods give different crystalline modifications. The variety formed at very high temperature is quite inert chemically. alpha-Alumina is the main component of technical grade alumina. Corundum is natural aluminum oxide. Emery is an impure crystalline variety of aluminum oxide. (NIOSH, 2022), Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, White, odorless, crystalline powder; [NIOSH], WHITE POWDER., White, odorless, crystalline powder. | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide (Al2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/286 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

5396 °F at 760 mmHg (NIOSH, 2023), 2977 °C, 3000 °C, 5396 °F | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Difficult solubility in mineral acids and strong alkali, Insoluble in water, Solubility in water: none, Insoluble | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

4 (NIOSH, 2023) - Denser than water; will sink, Density: 3.4-4.0, Soft white powder; transforms to corundum at 1200 °C; density: 3.97 g/cu cm; insoluble in water; soluble in acid; slightly soluble in alkaline solutions /Gamma-alumina/, 3.97 g/cm³, 4, 4.0 | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), Vapor pressures: 100 Pa at 2122 °C; 1 kPa at 2351 °C; 10 kPa at 2629 °C; 100 kPa at 2975 °C, 1 mm Hg at 2158 °C, 0 mmHg (approx) | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Sodium is the main component of the process solution and is also the largest contaminant of the product. ... Gallium is a ubiquitous component of aluminous ores. Its chemistry is similar to that of aluminum, so it accumulates in Bayer process solutions until an equilibrium is reached at about 0.2 g/L. The gallium content of Al2O3 is a linear function of the gallium concentration in the solution. ... Silicon is a component of many aluminum alloys, yet the specification for Al2O3 is less than 0.02% SiO2. ... Potassium is undesirable in the Al2O3 because it may destroy the graphite in Hall-Heroult cells by intercalation, i.e., it diffuses between the layers of the graphite structure, thus expanding its volume. Although it is soluble in Bayer solutions, there has not been a recorded instance of K2O concentrations becoming high enough to affect the Al2O3 quality.... Iron(III)oxide (Fe2O3) as an impurity in Al2O3. ... Calcium also is a common impurity. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder, White powder, balls or lumps or various mesh | |

CAS No. |

1344-28-1; 1302-74-5(corundum); 12415-34-8(emery), 1344-28-1, 39377-45-2 | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039377452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum oxide (Al2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMI26O6933 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

3632 °F (NIOSH, 2023), 2030 °C, 2054 °C, 3632 °F | |

| Record name | ALUMINUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/506 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0351 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-ALUMINA (ALUNDUM) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/242 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Alumina | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0021.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

"synthesis and characterization of aluminum oxide nanoparticles"

An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Oxide Nanoparticles

Introduction

This compound (Al₂O₃) nanoparticles, also known as nano-alumina, are at the forefront of nanomaterial research due to their exceptional physicochemical properties. These include high thermal stability, significant hardness, chemical inertness, and a large surface area-to-volume ratio.[1] These characteristics make them highly valuable in a multitude of industrial and technological applications, from catalysis and wear-resistant coatings to advanced ceramic composites.[2][3]

For researchers, scientists, and professionals in drug development, Al₂O₃ nanoparticles offer compelling opportunities. Their biocompatibility and the ability to functionalize their surface make them promising candidates for use as drug delivery vehicles, bioimaging contrast agents, and antimicrobial agents.[4][5] As drug carriers, their porous structure allows for the encapsulation of therapeutic agents, facilitating controlled release and targeted delivery, which can enhance efficacy and minimize side effects.[4][6] This guide provides a comprehensive overview of the principal synthesis methods and characterization techniques for this compound nanoparticles, offering detailed protocols and comparative data to support research and development efforts.

Synthesis of this compound Nanoparticles

The properties and performance of Al₂O₃ nanoparticles are intrinsically linked to the method of their synthesis. Various techniques are employed to produce nanoparticles with controlled size, shape, and crystalline phase.[2] Key methods include co-precipitation, sol-gel, hydrothermal, and combustion synthesis.

Co-precipitation Method

Co-precipitation is a widely used, efficient, and straightforward method for synthesizing Al₂O₃ nanoparticles.[2][7] It involves the precipitation of aluminum hydroxide (B78521) from an aluminum salt solution by adding a precipitating agent, typically a base. The resulting hydroxide is then washed, dried, and calcined at high temperatures to yield this compound nanoparticles.[8][9] This method is favored for its use of inexpensive raw materials and its potential for producing nanoparticles with a homogeneous size distribution.[7][10]

Experimental Protocol: Co-precipitation

-

Precursor Preparation: Dissolve an aluminum salt, such as aluminum sulfate (B86663) (Al₂(SO₄)₃) or aluminum chloride (AlCl₃), in distilled water to create a precursor solution.[8][11] For example, 60g of AlCl₃ can be dissolved in 200ml of distilled water.[8]

-

Precipitating Agent Preparation: Prepare a solution of a precipitating agent, such as sodium hydroxide (NaOH) or ammonia (B1221849) (NH₃).[8][12] For instance, dissolve 180g of NaOH in 200ml of distilled water.[8]

-

Precipitation: Slowly add the precursor solution dropwise into the precipitating agent solution under vigorous magnetic stirring at a controlled temperature, typically between 60-80°C.[8] This leads to the formation of aluminum hydroxide precipitate.

-

Washing and Separation: After the reaction is complete, allow the mixture to settle. The precipitate is then separated from the solution, often by centrifugation, and washed multiple times with distilled water and sometimes ethanol (B145695) to remove impurities.[8]

-

Drying: The washed precipitate is dried in an oven, for example at 100°C for one hour, to remove residual solvent.[13]

-

Calcination: The dried aluminum hydroxide powder is calcined in a furnace at a specific temperature (e.g., 900°C) to induce a phase transformation into this compound (Al₂O₃).[14]

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique used for fabricating materials from a chemical solution that acts as a precursor for an integrated network (gel) of discrete particles.[15][16] The process involves the hydrolysis and polycondensation of metal alkoxides or metal salts in a solvent.[17] It offers excellent control over the purity, homogeneity, and textural properties of the final product at low processing temperatures.[15]

Experimental Protocol: Sol-Gel Synthesis

-

Precursor Solution: Prepare a solution using an aluminum precursor, such as aluminum isopropoxide (AIP) or aluminum chloride (AlCl₃), dissolved in a solvent like ethanol.[15][17] For example, dissolve 3g of AIP in approximately 230 ml of a suitable alcohol (e.g., 1-butanol, tert-butanol, or 2-propanol).[17]

-

Hydrolysis: Add a mixture of distilled water and a hydrolysis rate controller, such as acetic acid, dropwise to the precursor solution under continuous and vigorous magnetic stirring.[17] The solution is typically stirred for several hours to ensure complete hydrolysis.

-

Gelation and Aging: Continue stirring until a uniform gel is formed. The gel is then allowed to age, often for 24-30 hours at room temperature, to strengthen the network.[15]

-

Drying: The wet gel is dried in an oven, for instance at 100°C for 24 hours, to remove the solvent and form a xerogel.[15]

-

Calcination: The dried gel is calcined at a high temperature (e.g., 1000°C or 1200°C for 2 hours) to obtain the crystalline α-alumina phase.[15][18]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave.[14][19] This technique allows for the synthesis of crystalline materials directly from solution, often at lower temperatures than solid-state reactions. It provides good control over particle size and morphology.

Experimental Protocol: Hydrothermal Synthesis

-

Reaction Mixture: Prepare a solution by dissolving an aluminum precursor, like aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O), and a hydrolysis agent, such as urea (B33335), in distilled water.[20] A typical molar ratio of urea to aluminum nitrate is approximately 1.61:1.[20]

-

Hydrothermal Treatment: Transfer the solution into a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature (e.g., 175°C to 200°C) and maintained for a set duration (e.g., 1 to 24 hours).[20]

-

Washing and Separation: After the autoclave cools down to room temperature, the resulting precipitate (boehmite) is collected, washed several times with distilled water, and separated by centrifugation.[20]

-

Drying: The product is dried in an oven at around 80°C for approximately 10 hours.[20]

-

Calcination: The dried boehmite powder is calcined at a high temperature, such as 550°C for 6 hours, to obtain γ-Al₂O₃ nanoparticles.[20]

Combustion Method

Combustion synthesis is a rapid, energy-efficient method that involves an exothermic reaction between an oxidizer (e.g., aluminum nitrate) and a fuel (e.g., urea or glycine).[21][22] The reaction, once initiated, is self-sustaining and produces fine, often crystalline, powders in a very short time.

Experimental Protocol: Auto-Combustion Synthesis

-

Precursor Mixture: Prepare a homogenous aqueous solution by dissolving an aluminum salt (oxidant) like aluminum nitrate nonahydrate and a fuel such as glycine (B1666218).[21] For example, 10 g of aluminum nitrate and 3.34 g of glycine can be dissolved in 75 mL of distilled water.[21]

-

Heating and Dehydration: Heat the solution on a hot plate at about 80°C with constant stirring until it becomes a viscous liquid.[21]

-

Combustion: Increase the temperature, causing the mixture to froth and then ignite, undergoing a self-sustaining combustion reaction that produces a voluminous, foamy powder.[22]

-

Calcination: The resulting powder is often calcined at specific temperatures to obtain the desired crystalline phase. For instance, calcination at 800°C for 2 hours can yield γ-Al₂O₃, while calcination at 1000°C for 1 hour can produce α-Al₂O₃.[21]

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized Al₂O₃ nanoparticles is crucial to understand their physical and chemical properties, which dictate their suitability for various applications.

X-Ray Diffraction (XRD)

XRD is a primary technique used to determine the crystalline phase, crystallite size, and purity of the nanoparticles.[22][23] The diffraction pattern is unique to each crystalline material, allowing for phase identification by comparing the pattern to standard reference data.[21] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[8][21]

Experimental Protocol: XRD Analysis

-

Sample Preparation: A small amount of the nanoparticle powder is placed onto a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation, λ = 1.5406 Å) over a specific range of 2θ angles (e.g., 20° to 80°).[23][24]

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present. The crystallite size (D) is calculated using the Scherrer formula: D = Kλ / (β cosθ), where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[21]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology, size, and size distribution of nanoparticles.[7][25] SEM provides information about the surface topography of the material, while TEM offers higher resolution images that can reveal the internal structure and shape of individual nanoparticles.[26][27]

Experimental Protocol: SEM/TEM Analysis

-

Sample Preparation (SEM): A small amount of the nanoparticle powder is mounted on a sample stub using conductive tape and then sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging.

-

Sample Preparation (TEM): Nanoparticles are dispersed in a solvent (e.g., methanol (B129727) or ethanol) and sonicated to break up agglomerates. A drop of the dispersion is then placed onto a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry.[28]

-

Imaging: The prepared sample is placed in the microscope, and images are captured at various magnifications.[7]

-

Analysis: The images are analyzed to determine the particle shape, size, and degree of agglomeration.[27]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of Al-O bonds.[29] The technique measures the absorption of infrared radiation by the sample, resulting in a spectrum that shows absorption bands corresponding to specific molecular vibrations.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the nanoparticle powder (e.g., 5 mg) is mixed with potassium bromide (KBr) powder.[7] The mixture is then pressed into a thin pellet. Alternatively, for Attenuated Total Reflection (ATR)-FTIR, the powder can be placed directly on the ATR crystal.[28]

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and a spectrum is recorded, typically in the range of 400-4000 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands. Strong absorption bands in the range of 600-950 cm⁻¹ are typically assigned to the Al-O stretching vibrations, confirming the formation of this compound.[7][29] Other peaks, such as a broad band around 3400-3600 cm⁻¹, can indicate the presence of hydroxyl (-OH) groups from adsorbed water.[29]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid.[30][31] It works by measuring the intensity fluctuations of laser light scattered by the diffusing particles in the suspension. The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation.[31]

Experimental Protocol: DLS Analysis

-

Sample Preparation: A dilute, stable suspension of the nanoparticles is prepared in a suitable solvent (e.g., deionized water). The suspension may need to be sonicated to ensure proper dispersion.[32]

-

Measurement: The suspension is placed in a cuvette inside the DLS instrument. A laser beam passes through the sample, and the scattered light is detected at a specific angle (e.g., 173°).[31]

-

Data Analysis: The instrument's software analyzes the fluctuations in scattered light intensity to calculate the particle size distribution and the average hydrodynamic diameter (Z-average).[33] It's important to note that DLS measures the hydrodynamic diameter, which includes any adsorbed layers on the particle surface, and thus may yield larger sizes compared to TEM.[30]

Data Presentation: Comparative Analysis

The choice of synthesis method and specific process parameters significantly influences the final properties of the Al₂O₃ nanoparticles. The following tables summarize quantitative data from various studies.

Table 1: Influence of Synthesis Method on Nanoparticle Properties

| Synthesis Method | Precursor(s) | Fuel/Solvent | Calcination Temp. (°C) | Phase | Avg. Crystallite/Particle Size (nm) | Reference(s) |

| Co-precipitation | Aluminum Chloride, NaOH | Water | - | Amorphous | 25.7 | [8] |

| Co-precipitation | Aluminum Sulfate | Water | - | - | 35 | [11] |

| Auto-combustion | Aluminum Nitrate | Glycine | 800 | γ-Al₂O₃ | 5.8 | [21] |

| Auto-combustion | Aluminum Nitrate | Glycine | 1000 | α-Al₂O₃ | 15 | [21] |

| Combustion | Aluminum Nitrate | Urea | - | - | 55 | [22] |

| Sol-Gel | Iron (III) Nitrate | - | - | γ-Al₂O₃ | ~28 | [3] |

| Sol-Gel | Aluminum Isopropoxide | 1-butanol | 600 | γ-Al₂O₃ | - | [17] |

| Hydrothermal | Al(NO₃)₃, Urea | Water | 550 | γ-Al₂O₃ | - | [20] |

| Nonthermal Plasma | Trimethylaluminum | - | 1100 | α-Al₂O₃ | 6 ± 1 | [28] |

Table 2: Characterization Data for Al₂O₃ Nanoparticles

| Characterization Technique | Observed Feature | Typical Values/Ranges | Significance | Reference(s) |

| XRD | 2θ Peaks | Corresponds to specific crystal planes of α, γ, θ phases | Phase Identification | [21] |

| Crystallite Size | 5 - 70 nm | Determines degree of crystallinity | [8][13][21][24] | |

| FTIR | Al-O Stretching | 600 - 950 cm⁻¹ | Confirms Al₂O₃ formation | [7][29] |

| O-H Stretching | ~3400 - 3600 cm⁻¹ | Indicates surface hydroxyl groups/adsorbed water | [7][29] | |

| SEM/TEM | Particle Morphology | Spherical, irregular, nanoplate | Influences surface area and reactivity | [7][11][20] |

| Particle Size | 18 - 90 nm | Affects physical and chemical properties | [7] | |

| DLS | Hydrodynamic Diameter | 267 - 511 nm | Indicates particle size in suspension, including solvent layers | [34][35] |

| UV-Vis | Absorption Peak | ~240 - 345 nm | Relates to electronic properties and band gap | [7][8][34] |

| Optical Band Gap (Eg) | 2.55 - 5.4 eV | Determines semiconductor properties | [7] |

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of the experimental and logical processes involved in nanoparticle synthesis and characterization.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. sanad.iau.ir [sanad.iau.ir]

- 4. blog.techinstro.com [blog.techinstro.com]

- 5. shop.nanografi.com [shop.nanografi.com]

- 6. shop.nanografi.com [shop.nanografi.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. heraldopenaccess.us [heraldopenaccess.us]

- 9. scispace.com [scispace.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 15. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 16. pjsir.org [pjsir.org]

- 17. eds.yildiz.edu.tr [eds.yildiz.edu.tr]

- 18. researchgate.net [researchgate.net]

- 19. iiste.org [iiste.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 22. xisdxjxsu.asia [xisdxjxsu.asia]

- 23. researchgate.net [researchgate.net]

- 24. ftstjournal.com [ftstjournal.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. nanocomposix.com [nanocomposix.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Crystal Structure and Phases of Aluminum Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structures and various phases of aluminum oxide (Alumina, Al₂O₃). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize alumina (B75360) in their applications, from catalysis to chromatography and biomaterials. This document details the crystallographic properties of the primary alumina polymorphs, outlines key synthesis and characterization methodologies, and illustrates the critical phase transformation pathways.

Introduction to this compound Polymorphism

This compound is a ceramic material renowned for its exceptional hardness, chemical inertness, and high melting point.[1][2] It exists in several crystalline forms, or polymorphs, each with a distinct crystal structure and properties.[1] The most thermodynamically stable phase is α-alumina (corundum), while several metastable transition aluminas, including the γ, δ, and θ phases, are crucial as intermediates and for specific high-surface-area applications.[3][4] The transformation between these phases is primarily driven by temperature and is influenced by factors such as particle size, heating rate, and the presence of impurities.[1]

Crystal Structure and Properties of this compound Phases

The diverse applications of this compound stem from the unique structural and physical properties of its various polymorphs. The following tables summarize the key crystallographic data for the most significant phases.

Table 1: Crystallographic Data of Major this compound Phases

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Density (g/cm³) |

| α-Al₂O₃ (Corundum) | Hexagonal (Trigonal) | R-3c | a = 4.758, c = 12.991[1][5] | ~3.99[3] |

| γ-Al₂O₃ | Cubic (Spinel-like) | Fd-3m (often debated)[6] | a ≈ 7.9 | ~3.5 - 4.0[3] |

| δ-Al₂O₃ | Orthorhombic or Tetragonal | Pna2₁ or other (debated)[3][7] | a = 4.83, b = 8.30, c = 8.92 (Orthorhombic)[7] | ~3.83[3] |

| θ-Al₂O₃ | Monoclinic | C2/m | a = 11.79, b = 2.91, c = 5.62, β = 104.06°[8] | ~3.7[3] |

α-Aluminum Oxide (Corundum): As the most stable form of alumina, α-Al₂O₃ exhibits a hexagonal close-packed (HCP) oxygen sublattice with aluminum ions occupying two-thirds of the octahedral interstices.[3] This structure contributes to its exceptional hardness, high melting point of approximately 2072°C, and excellent chemical stability.[2][3]

γ-Aluminum Oxide: This metastable phase possesses a cubic spinel-like structure and is characterized by a high surface area, making it an excellent material for catalysis and adsorption.[3][6] The precise crystal structure of γ-Al₂O₃ is a subject of ongoing research, with various models proposed to account for its defective spinel lattice.[6]

δ-Aluminum Oxide and θ-Aluminum Oxide: These are intermediate metastable phases that form at higher temperatures during the transformation from γ-Al₂O₃ to α-Al₂O₃.[3] Their crystal structures are complex and have been reported as orthorhombic or tetragonal for δ-Al₂O₃ and monoclinic for θ-Al₂O₃.[3][7][8]

Phase Transformation Pathways of this compound

The transformation of aluminum hydroxides and oxyhydroxides into the stable α-alumina phase is a sequential process that occurs with increasing temperature. Understanding this pathway is critical for controlling the final properties of the alumina material.

The typical transformation sequence starting from gibbsite (an aluminum hydroxide) is as follows:

This sequence can be influenced by various factors, including the starting material, heating rate, and the presence of dopants.[1] For instance, starting from other aluminum hydroxides like bayerite can lead to different intermediate phases.

Experimental Protocols

The synthesis and characterization of specific alumina phases require precise control over experimental conditions. This section details common methodologies for the preparation and analysis of this compound.

Synthesis Methodologies

This method is widely used for producing high-purity, nanostructured alumina powders with controlled particle size.

Protocol:

-

Precursor Solution Preparation: Dissolve an aluminum precursor, such as aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) or aluminum isopropoxide, in a suitable solvent like deionized water or ethanol (B145695).[9] For example, a 0.1 M solution of aluminum chloride (AlCl₃) in ethanol can be prepared.

-

Gelation: Induce gelation by adding a precipitating agent, such as a 28% ammonia (B1221849) (NH₃) solution, dropwise while stirring vigorously.[10] The pH of the solution is a critical parameter to control the hydrolysis and condensation reactions.

-

Aging: Allow the resulting gel to age for a specific period, for instance, 30 hours at room temperature, to strengthen the gel network.[10]

-

Drying: Dry the aged gel to remove the solvent. This can be done in an oven at a controlled temperature, for example, 100°C for 24 hours.[10]

-

Calcination: Calcine the dried gel in a furnace at a specific temperature and duration to obtain the desired crystalline phase. For example, calcination at 500°C for 5 hours can yield γ-Al₂O₃, while higher temperatures of 1100°C or above are required for the formation of α-Al₂O₃.[9][11]

References

- 1. Phase Transformations of α-Alumina Made from Waste Aluminum via a Precipitation Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Factors Influence The Alumina Melting Point? - Advanced Ceramics Hub [advceramicshub.com]

- 3. blog.truegeometry.com [blog.truegeometry.com]

- 4. cris.vtt.fi [cris.vtt.fi]

- 5. mdpi.com [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. sanad.iau.ir [sanad.iau.ir]

- 10. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Alumina for Research Applications

Introduction

Aluminium oxide (Al₂O₃), commonly known as alumina (B75360), is a highly versatile and widely utilized ceramic material in numerous industrial and research fields.[1][2][3][4] It is a white, odorless, crystalline powder that is chemically inert and possesses a unique combination of desirable properties, including exceptional hardness, high thermal stability, and excellent electrical insulation.[4][5][6] Alumina is naturally found in minerals like corundum, with varieties forming precious gemstones such as rubies and sapphires.[2][4] For commercial and research purposes, it is primarily refined from bauxite (B576324) ore through the Bayer process.[7][8]

This guide provides a comprehensive overview of the physical, mechanical, thermal, electrical, and chemical properties of alumina, with a focus on its applications in research for scientists and drug development professionals. It details the various crystalline phases of alumina, summarizes its key properties in tabular form, and outlines the experimental protocols used for its characterization.

Crystal Structure and Phases of Alumina

Alumina exists in several crystalline forms, or polymorphs.[2][7] The most thermodynamically stable and common form is α-alumina (alpha-alumina), also known as corundum.[2][9] In this phase, the oxygen ions form a nearly hexagonal close-packed structure, with aluminum ions occupying two-thirds of the octahedral interstices.[2][10]

Other metastable, or transition, phases of alumina include γ, η, θ, δ, κ, and χ.[2][9] These phases have unique crystal structures and properties and can be converted to the stable α-phase at elevated temperatures.[9][10] For instance, γ-alumina (gamma-alumina) possesses a defect cubic spinel-like structure and is notable for its high specific surface area, making it highly valuable in catalysis and chromatography.[9][10] The specific phase of alumina significantly influences its properties and, consequently, its suitability for different research applications.[7]

Physical and Mechanical Properties

Alumina is renowned for its exceptional hardness and wear resistance, ranking just below diamond on the Mohs scale.[1][11] This makes it an ideal material for applications involving abrasion and friction, such as grinding media and wear-resistant components.[5][11] The mechanical strength of alumina, particularly its high compressive strength, allows it to withstand heavy loads without deformation.[1][11] The properties can vary depending on the purity of the alumina, with higher purity grades generally exhibiting enhanced hardness and strength.[12]

Table 1: Summary of Physical and Mechanical Properties of Alumina

| Property | Value | Units |

| Density | 3.95 - 3.99 | g/cm³ |

| Melting Point | 2,072 | °C[2][4] |

| Boiling Point | 2,977 | °C[2][4] |

| Hardness (Mohs Scale) | 9 | - |

| Hardness (Vickers) | 13.7 - 17.5 | GPa[12] |

| Compressive Strength | 2600 - 3000 | MPa[1][13] |

| Flexural Strength | 310 - 400 | MPa[12][13] |

| Modulus of Elasticity (Young's Modulus) | 393 - 413 | GPa[13][14] |

| Fracture Toughness | 5 | MPa·m¹/²[13] |

Thermal Properties

Alumina exhibits high-temperature stability and good thermal conductivity for a ceramic material.[1][5] It can be used in oxidizing or reducing atmospheres at temperatures up to 1650°C and in vacuum environments up to 2000°C.[5] Its thermal properties, like its mechanical properties, improve with increased purity.[12] The material's ability to dissipate heat makes it suitable for applications in thermal management.[12]

Table 2: Summary of Thermal Properties of Alumina

| Property | Value | Units |

| Maximum Use Temperature | 1700 | °C[13] |

| Thermal Conductivity (@ 25°C) | 24 - 35 | W/(m·K)[12][13] |

| Coefficient of Thermal Expansion (20 - 1000°C) | 8.2 | x 10⁻⁶/°C[13] |

| Specific Heat | 870 | J/(kg·K)[13] |

Electrical Properties

Alumina is an excellent electrical insulator, characterized by its very high electrical resistivity and dielectric strength.[5][15][16] This prevents the flow of electric current, making it a critical component in a vast range of electrical and electronic applications, from high-voltage insulators to substrates for electronic circuits.[3][15][17] The insulating properties are a result of its tightly packed crystal structure, which inhibits the free movement of electrons.[15] Higher purity alumina grades offer superior resistivity and lower dielectric loss.[5][18]

Table 3: Summary of Electrical Properties of Alumina

| Property | Value | Units |

| Volume Resistivity (@ 25°C) | > 10¹⁴ | Ω·cm[16][17][19] |

| Dielectric Strength | > 15 (typically ~9) | kV/mm[16][19] |

| Dielectric Constant (@ 1 MHz) | 9.0 - 10.0 | -[16] |

Chemical Properties

Alumina is chemically stable and highly resistant to corrosion by a wide range of chemicals, including strong acids and alkalis, even at elevated temperatures.[1][5][20] This chemical inertness is due to its stable chemical structure, which prevents interaction with corrosive agents.[20] Alumina is considered an amphoteric oxide, meaning it can react with both acids and bases to form salts.[4] It is insoluble in water and nearly all solvents.[2] However, it can be attacked by hydrofluoric acid and phosphoric acid.[3]

Table 4: Chemical Resistance of Alumina

| Chemical Agent | Resistance Level |

| Strong Acids (e.g., H₂SO₄, HCl, HNO₃) | Excellent[20] |

| Strong Alkalis (e.g., NaOH, KOH) | Excellent[1][20] |

| Organic Solvents | Excellent[20] |

| Hydrofluoric Acid (HF) | Poor[3][21] |

| Phosphoric Acid (H₃PO₄) | Poor[3] |

Research Applications of Alumina

The unique combination of properties makes alumina a valuable material in various research and development settings.

Alumina in Catalysis

Activated alumina, a highly porous form of Al₂O₃, is extensively used as both a catalyst and a catalyst support in industrial and laboratory-scale chemical reactions.[22] Its high surface area provides ample space for active catalytic sites, while its thermal stability and mechanical strength allow it to withstand harsh reaction conditions.[22][23][24] As a support, it provides a durable and inert substrate onto which active catalytic metals can be dispersed.[22][24] This is crucial in processes like petroleum refining and automotive catalytic converters for emission control.[23]

References

- 1. Alumina and its mechanical properties - Steelceram [steelceram.com]

- 2. Aluminium oxide - Wikipedia [en.wikipedia.org]

- 3. accuratus.com [accuratus.com]

- 4. Alumina- Structure, Properties, Importance and Applications. [allen.in]

- 5. precision-ceramics.com [precision-ceramics.com]

- 6. Alumina | Al2O3 | CID 9989226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure of Alumina [unacademy.com]

- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 9. mdpi.com [mdpi.com]

- 10. Overview of Alumina [glennklockwood.com]

- 11. unipretec-ceramics.com [unipretec-ceramics.com]

- 12. Alumina Ceramics: Properties For Engineering Applications - Advanced Ceramics Hub [advceramicshub.com]

- 13. technicalproductsinc.com [technicalproductsinc.com]

- 14. azom.com [azom.com]

- 15. unipretec-ceramics.com [unipretec-ceramics.com]

- 16. What are the Electrical Properties of Alumina Ceramic Wear Tile? - Knowledge [win-ceramic.com]

- 17. What Factors Influence Alumina Electrical Resistivity? - Advanced Ceramics Hub [advceramicshub.com]

- 18. Electrical Properties of Technical Ceramics | CoorsTek Technical Ceramics [coorstek.com]

- 19. precision-ceramics.com [precision-ceramics.com]

- 20. unipretec-ceramics.com [unipretec-ceramics.com]

- 21. agri-inject.com [agri-inject.com]

- 22. What Is The Role Of Activated Alumina In Catalysis? - Advanced Ceramics Hub [advceramicshub.com]

- 23. maspecprod.com [maspecprod.com]

- 24. m.youtube.com [m.youtube.com]

Aluminum Oxide in Biomedical Applications: An In-Depth Technical Guide

Aluminum oxide (Al₂O₃), or alumina (B75360), has long been a cornerstone material in biomedical engineering, prized for its exceptional combination of mechanical strength, chemical inertness, and biocompatibility.[1] This technical guide provides a comprehensive review of the properties, applications, and biological interactions of this compound, intended for researchers, scientists, and professionals in drug development. The content delves into the material's use in load-bearing implants, its role as a platform for drug delivery, and the cellular and molecular responses it elicits.

Core Properties of Biomedical-Grade this compound

The utility of this compound in medicine is rooted in its distinct physical and chemical properties. It is a ceramic material that can be manufactured to near-full density, providing a hard, wear-resistant surface.[2] The primary advantages of alumina in biomedical contexts are its high inertness, which results in excellent biocompatibility and minimal tissue sensitization, and its high compressive strength, making it ideal for load-bearing applications like artificial joints and dental implants.[1][3]

While bulk alumina is largely bioinert, meaning it elicits a minimal response from the host tissue, its nanoparticle form can be engineered for more dynamic biological interactions.[3] The properties of alumina can be tailored by controlling its purity, grain size, and porosity, as well as through the creation of composites with other materials like zirconia to enhance fracture toughness.

Mechanical Properties

The mechanical integrity of alumina is a primary reason for its widespread use in orthopedics and dentistry. High-purity, dense alumina exhibits high hardness and compressive strength, but like other ceramics, it is brittle and has relatively low tensile strength.[3]

Table 1: Mechanical Properties of Medical-Grade Alumina (99.5% Purity)

| Mechanical Property | Value | Reference |

| Density | 3.96 g/cm³ | [3] |

| Flexural Strength | 344 MPa | [3] |

| Modulus of Elasticity | 310.0 GPa | [3] |

| Shear Modulus | 125 GPa | [3] |

| Bulk Modulus | 225 GPa | [3] |

| Hardness (Mohs) | 9 | [2] |

Biocompatibility and Biological Response

Alumina is considered a bioinert material, meaning it is not active in a biological environment and is resistant to corrosion.[3] This inertness leads to a minimal tissue reaction, allowing it to remain stable in the body for many years.[3] When an alumina implant is introduced, a thin fibrous capsule typically forms around it, which is the body's standard response to a foreign object it cannot break down.[3]

The biocompatibility of alumina has been extensively studied and confirmed through a battery of tests outlined in the ISO 10993 standard, which assesses effects like cytotoxicity, sensitization, implantation, and genotoxicity.[4] In vitro and in vivo studies in both animals and humans have consistently shown no abnormal biological responses.[4]

Key Biomedical Applications

The unique properties of this compound have led to its successful application in several key areas of medicine.

Orthopedic Implants

Since the 1970s, alumina has been a material of choice for the articulating surfaces in total joint replacements, particularly for the femoral heads in hip prostheses.[2] Its exceptional wear resistance minimizes the generation of debris particles that can lead to implant loosening. Alumina's high hardness and low coefficient of friction contribute to the longevity and performance of these implants.

Dental Implants and Prosthetics

In dentistry, alumina is used for dental implants, crowns, and bridges due to its excellent biocompatibility, aesthetic qualities (tooth-like color), and wear resistance.[5] While its brittleness can be a limitation, the development of alumina-zirconia composites has significantly improved its fracture toughness, expanding its dental applications.[5]

Drug Delivery Systems

Nanoporous and nanoparticle forms of this compound are being extensively researched as carriers for drug delivery.[6][7] The high surface area and porous structure of these materials allow for the loading of therapeutic agents.[6] The surface chemistry of alumina can be functionalized to control the release kinetics of drugs, enabling sustained and targeted delivery.[6][7] Studies have demonstrated the controlled release of anticancer drugs like doxorubicin (B1662922) and 5-fluorouracil (B62378) from alumina-based nanocarriers.[8][9]

Tissue Engineering Scaffolds

Porous alumina scaffolds are being developed for bone tissue engineering applications.[10][11] These scaffolds provide a three-dimensional structure that supports cell infiltration, adhesion, and proliferation, promoting the regeneration of bone tissue.[11] While alumina itself is not osteoinductive, its surface can be coated with bioactive materials like hydroxyapatite (B223615) to enhance bone growth and integration.[10][11]

Experimental Protocols and Methodologies

A rigorous and standardized approach to testing is critical for the evaluation of any biomaterial. The following sections detail key experimental protocols used to assess the safety and efficacy of this compound in biomedical applications.

In Vitro Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells (e.g., L929 fibroblasts or primary human osteoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Material Exposure: Prepare extracts of the alumina material according to ISO 10993-12 standards or place the material in direct contact with the cells. For nanoparticle suspensions, add them to the cell culture medium at various concentrations.

-

Incubation: Incubate the cells with the test material or its extract for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the exposure period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

In Vivo Osseointegration Assessment

Osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant, is critical for the success of orthopedic and dental implants.

Protocol:

-

Animal Model: Select a suitable animal model, such as rabbits, sheep, or pigs, which have bone remodeling rates comparable to humans.[13][14] All procedures must be approved by an institutional animal care and use committee.

-

Surgical Implantation: Under general anesthesia and sterile conditions, create a defect in a bone such as the femur or tibia.[13] Insert the alumina implant into the defect.

-

Healing Period: Allow for a healing period of several weeks to months (e.g., 4, 8, or 12 weeks) to permit bone growth and integration with the implant.[15]

-

Histological Analysis: After the healing period, euthanize the animal and retrieve the implant with the surrounding bone tissue. Fix the tissue in formalin, dehydrate it in a graded series of ethanol, and embed it in a resin (e.g., PMMA). Section the block using a microtome and stain the sections (e.g., with toluidine blue or hematoxylin (B73222) and eosin) for microscopic examination.[16][17]

-

Histomorphometry: Quantify the extent of osseointegration by measuring the percentage of the implant surface in direct contact with bone (Bone-to-Implant Contact, BIC).[16][17]

-

Biomechanical Testing: Perform mechanical tests, such as push-out or pull-out tests, to measure the shear strength of the bone-implant interface.[16] This provides a quantitative measure of the mechanical stability of the implant.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on the properties and performance of this compound in biomedical applications.

Table 2: Mechanical Properties of Alumina-Zirconia Composites

| Zirconia Content (wt.%) | Flexural Strength (MPa) | Fracture Toughness (MPa·m¹/²) | Reference |

| 0 (Pure Alumina) | 381.1 | 4.9 | [11] |

| 5 | 520.3 | 5.3 | [11] |

| 10 | 615.8 | 5.8 | [11] |

| 15 | 736.6 | 6.3 | [11] |

| 20 | 690.4 | 6.1 | [11] |

Table 3: In Vitro Biocompatibility of Alumina-Based Ceramics

| Material | Cell Type | Assay | Result | Reference |

| Alumina-Zirconia-Titania Composite | Human Gingival Fibroblasts | MTT | >95% cell viability | [5][18] |

| Nano-reinforced Alumina | L-cells | Agar Diffusion | No cytotoxicity | [19] |

| Porous Alumina | Human Osteosarcoma Cells | Cell Proliferation | Supported cell attachment and proliferation | [10][11] |

| PEG-modified Nanoporous Alumina | - | Complement Activation | No significant activation | [20] |

Table 4: Surface Properties of Modified Alumina

| Treatment | Substrate | Change in Roughness (Ra) | Change in Contact Angle | Reference |

| 16h NaOH | Porous Alumina | Increased | Decreased (more hydrophilic) | [21] |

| L-lysine | NaOH-treated Alumina | Decreased | - | [21] |

| 1h UV | Porous Alumina | Increased | Decreased (more hydrophilic) | [21] |

| Calcination | α-Al₂O₃ | - | Increased from 32.6° to 67.4° | [12] |

Table 5: In Vitro Drug Release from Alumina Nanocarriers

| Drug | Carrier | pH | Cumulative Release (Time) | Release Kinetics Model | Reference |

| Doxorubicin | Nanoporous Anodic Alumina | 7.4 | ~40% (3000 min) | First-Order | [6][8][9] |

| Doxorubicin | Nanoporous Anodic Alumina | 5.2 | ~60% (3000 min) | First-Order | [6][8][9] |

Signaling Pathways and Workflows

The biological response to this compound is a complex process involving interactions at the molecular and cellular levels. The following diagrams, rendered in DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. ceramics.net [ceramics.net]

- 3. researchgate.net [researchgate.net]

- 4. Alumina Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the Compositions on the Biocompatibility of New Alumina–Zirconia–Titania Dental Ceramic Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. worldscientific.com [worldscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Processing and characterization of porous alumina scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Animal Models for Investigating Osseointegration: An Overview of Implant Research over the Last Three Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]